molecular formula C15H17NO4 B2654628 N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 695218-81-6

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2654628
CAS No.: 695218-81-6
M. Wt: 275.304
InChI Key: UTMULEJIOSPUOV-UHFFFAOYSA-N
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Description

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a methoxy group at position 8, a 2-oxo chromene core, and a tert-butyl substituent on the carboxamide nitrogen. This compound’s structural features, such as the bulky tert-butyl group and electron-donating methoxy substituent, influence its physicochemical and spectroscopic properties, which are critical for its functional applications.

Properties

IUPAC Name

N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)16-13(17)10-8-9-6-5-7-11(19-4)12(9)20-14(10)18/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMULEJIOSPUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the carboxylic acid derivative of the chromene with tert-butylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptor Activity: It may interact with cell surface or intracellular receptors, altering their activity and downstream signaling pathways.

    Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Structural Analysis

The compound is compared with two structurally related analogs (Table 1):

6-Bromo-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide ()

N-butyl-8-methoxy-N-methyl-6-nitro-2-oxochromene-3-carboxamide ()

Key structural differences :

  • N-Substituent : The tert-butyl group in the target compound contrasts with the tetrahydrofuranmethyl group () and the N-butyl-N-methyl moiety ().
Table 1: Structural and Physicochemical Comparison
Compound Name R6 Substituent R8 Substituent N-Substituent Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors
N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide H OCH₃ tert-butyl Data not available ~3.1† 5
6-Bromo-8-methoxy-N-(tetrahydrofuran-2-ylmethyl) Br OCH₃ tetrahydrofuran-2-ylmethyl 334.32 2.6 6
N-butyl-8-methoxy-N-methyl-6-nitro NO₂ OCH₃ butyl, methyl 334.32 2.6 6

*XLogP3 values estimated based on substituent contributions.
†Predicted higher lipophilicity due to tert-butyl group.

Spectroscopic and Computational Insights

  • NMR Spectroscopy : highlights that structural differences (e.g., isomerism) significantly impact NMR chemical shifts. For instance, the tert-butyl group in the target compound would produce distinct ¹H-NMR signals (e.g., singlet for nine equivalent protons) and ¹³C-NMR peaks for quaternary carbons, differing from the split signals of tetrahydrofuranmethyl or N-butyl-N-methyl groups .
  • Computational Studies: demonstrates that substituents influence HOMO-LUMO gaps and total energies. The tert-butyl group’s steric bulk may stabilize the molecule by reducing conformational flexibility, whereas electron-withdrawing groups (e.g., NO₂) could lower LUMO energy, enhancing electrophilicity .

Physicochemical and Functional Implications

  • Lipophilicity : The tert-butyl group increases XLogP3 (~3.1) compared to the polar tetrahydrofuranmethyl group (XLogP3 = 2.6), suggesting better membrane permeability for the target compound .
  • Hydrogen Bonding: The target compound has fewer hydrogen bond acceptors (5 vs.

Biological Activity

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including anti-inflammatory , antioxidant , and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by a benzopyran ring system. Its structure includes:

  • A methoxy group at the 8th position.
  • A carboxamide group at the 3rd position.
  • A tert-butyl group attached to the nitrogen in the carboxamide, which may influence its biological interactions due to steric hindrance and electronic effects .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways.
  • Receptor Modulation : It can interact with cell surface or intracellular receptors, altering their activity and downstream signaling pathways.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cells .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. In cell-based assays, it effectively scavenged reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative stress-related damage .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and enhancement of apoptotic markers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects on human macrophage cells.
    • Findings : The compound significantly reduced TNF-alpha levels, indicating a strong anti-inflammatory effect (IC50 = 12 µM) .
  • Antioxidant Activity Assessment :
    • Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.
    • Findings : The compound exhibited a scavenging activity comparable to standard antioxidants, with an IC50 value of 15 µM .
  • Anticancer Studies :
    • Objective : To investigate the effects on breast cancer cell lines (MCF7).
    • Findings : Induced apoptosis was observed with an IC50 value of 20 µM, along with increased expression of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

A comparative analysis with similar chromene derivatives reveals variations in biological activity based on structural differences:

Compound NameStructure VariationIC50 (µM) Anti-inflammatoryIC50 (µM) AntioxidantIC50 (µM) Anticancer
N-tert-butyl-8-methoxyMethoxy at position 8121520
N-tert-butyl-6-methoxyMethoxy at position 6182225
N-tert-butyl-hydroxyHydroxy instead of methoxy161923

This table illustrates how minor modifications in chemical structure can lead to significant changes in biological activity.

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